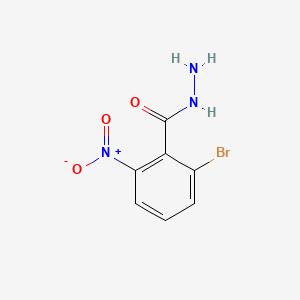
2-Bromo-6-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-nitrobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities . The compound this compound is characterized by the presence of a bromine atom at the second position and a nitro group at the sixth position on the benzene ring, along with a hydrazide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitrobenzohydrazide typically involves the reaction of 2-Bromo-6-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be summarized as follows:
Starting Materials: 2-Bromo-6-nitrobenzoic acid and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Procedure: The mixture is heated under reflux for several hours, followed by cooling to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-nitrobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Substituted benzohydrazides.
Reduction Reactions: 2-Amino-6-bromobenzohydrazide.
Condensation Reactions: Hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer and antitubercular activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of microorganisms and cancer cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins and enzymes, disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.
2-Bromo-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
3-Bromo-5-chloro-2-hydroxybenzylidene-4-nitrobenzohydrazide: A derivative with additional substituents on the benzene ring.
Uniqueness
2-Bromo-6-nitrobenzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C7H6BrN3O3 |
|---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
2-bromo-6-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6BrN3O3/c8-4-2-1-3-5(11(13)14)6(4)7(12)10-9/h1-3H,9H2,(H,10,12) |
InChI-Schlüssel |
ALNCYRDHICSSJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(=O)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


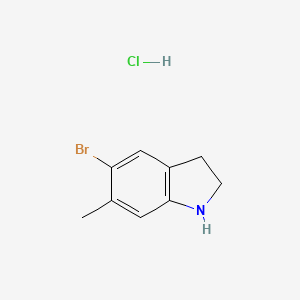
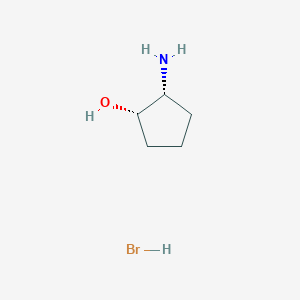
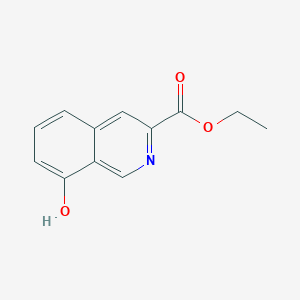
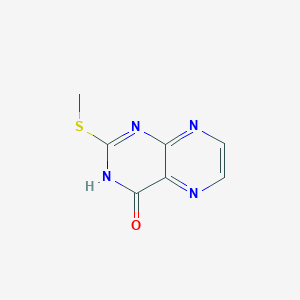
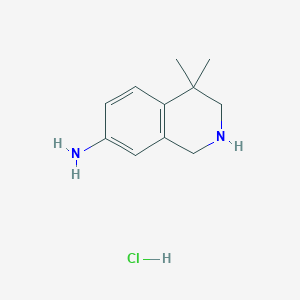
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)
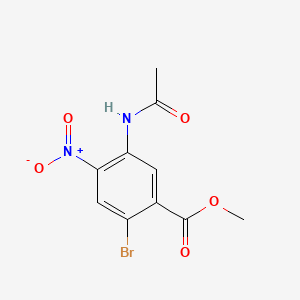
![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)
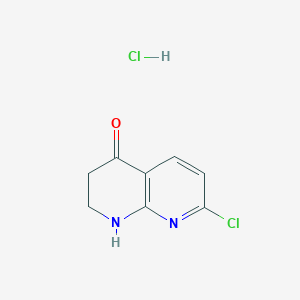
![Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)
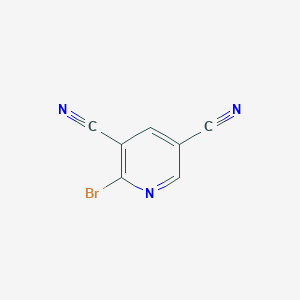
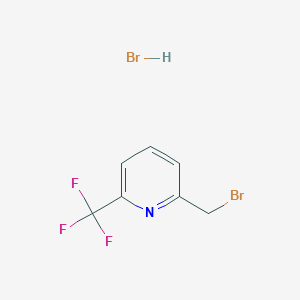
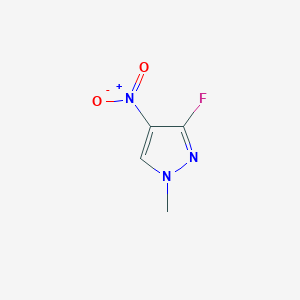
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
